Cas no 1538082-18-6 (Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate)
![Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate structure](https://www.kuujia.com/scimg/cas/1538082-18-6x500.png)
Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
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- Inchi: 1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-13(17,9-15)12(7-14)5-4-6-12/h17H,4-9,14H2,1-3H3
- InChI Key: OCSLMWBKRLTABE-UHFFFAOYSA-N
- SMILES: OC1(CN(C(=O)OC(C)(C)C)C1)C1(CN)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 339
- Topological Polar Surface Area: 75.8
- XLogP3: 0.8
Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683160-0.25g |
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate |
1538082-18-6 | 95.0% | 0.25g |
$972.0 | 2025-03-12 | |
Enamine | EN300-683160-0.05g |
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate |
1538082-18-6 | 95.0% | 0.05g |
$888.0 | 2025-03-12 | |
Enamine | EN300-683160-5.0g |
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate |
1538082-18-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
Enamine | EN300-683160-1.0g |
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate |
1538082-18-6 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
Enamine | EN300-683160-10.0g |
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate |
1538082-18-6 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
Enamine | EN300-683160-0.1g |
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate |
1538082-18-6 | 95.0% | 0.1g |
$930.0 | 2025-03-12 | |
Enamine | EN300-683160-0.5g |
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate |
1538082-18-6 | 95.0% | 0.5g |
$1014.0 | 2025-03-12 | |
Enamine | EN300-683160-2.5g |
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate |
1538082-18-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 |
Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Additional information on Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 1538082-18-6, commonly referred to as Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a tert-butyl group, a cyclobutane ring, and a hydroxypiperidine moiety. These structural elements contribute to its potential applications in drug design and development.
Recent studies have highlighted the importance of tert-butyl groups in stabilizing molecular structures and enhancing bioavailability. The presence of this group in the compound suggests that it may play a critical role in modulating the pharmacokinetic properties of the molecule. Additionally, the cyclobutane ring introduces strain into the structure, which can be leveraged to create novel reactivity or binding affinities with biological targets.
The hydroxypiperidine moiety is another key feature of this compound. Piperidine derivatives are well-known for their ability to interact with various biological systems, including enzymes and receptors. The hydroxyl group attached to the piperidine ring may further enhance its functional versatility, potentially enabling interactions with nucleic acids or other biomolecules.
Recent research has focused on the synthesis and characterization of this compound. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm its structure and purity. These studies have provided valuable insights into the stereochemistry and conformational dynamics of the molecule, which are crucial for understanding its behavior in biological systems.
In terms of applications, Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate has shown promise in drug discovery efforts targeting neurological disorders. Its ability to cross the blood-brain barrier and interact with specific receptor systems makes it a compelling candidate for further investigation. Preclinical studies have demonstrated moderate efficacy in models of neurodegenerative diseases, suggesting potential therapeutic value.
Moreover, this compound has been explored as a lead molecule for developing novel antibiotics. Its unique structure may allow it to inhibit bacterial enzymes or disrupt cellular membranes, offering a new avenue for combating antibiotic resistance. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to evaluate its potential in this domain.
From a synthetic chemistry perspective, the construction of this molecule involves multi-step reactions that highlight the ingenuity of modern organic synthesis techniques. Key steps include the formation of the cyclobutane ring through [2+2] cycloaddition reactions and the installation of the tert-butyl group via esterification processes. These methods not only demonstrate the feasibility of constructing complex molecules but also pave the way for further diversification of related compounds.
In conclusion, Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate represents a significant advancement in organic chemistry with promising applications in drug development. Its unique structural features, combined with recent research findings, underscore its potential as a valuable tool in addressing unmet medical needs. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of scientific innovation.
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